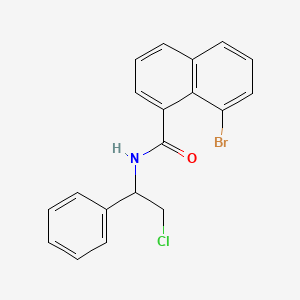
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a bromine atom at the 8th position of the naphthalene ring, a chloro-phenylethyl group attached to the nitrogen atom, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of naphthalene to introduce the bromine atom at the 8th position, followed by the formation of the carboxamide group through an amide coupling reaction. The chloro-phenylethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-N-(2-chloroethyl)naphthalene-1-carboxamide
- 8-Bromo-N-(2-phenylethyl)naphthalene-1-carboxamide
- 8-Bromo-N-(2-chloro-1-phenylethyl)benzamide
Uniqueness
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide is unique due to the combination of its bromine, chloro-phenylethyl, and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
500758-98-5 |
|---|---|
Molecular Formula |
C19H15BrClNO |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
8-bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15BrClNO/c20-16-11-5-9-14-8-4-10-15(18(14)16)19(23)22-17(12-21)13-6-2-1-3-7-13/h1-11,17H,12H2,(H,22,23) |
InChI Key |
WDBDJUJTQOCCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


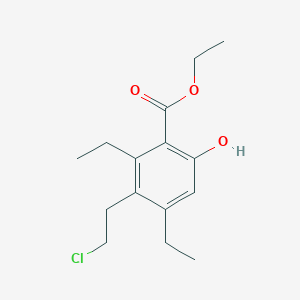
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
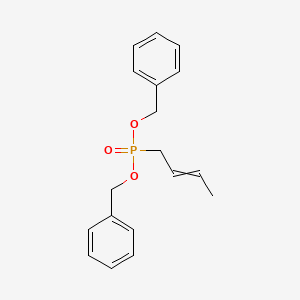

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

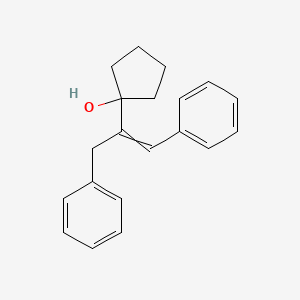

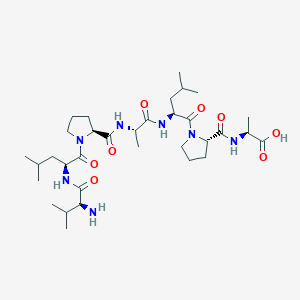
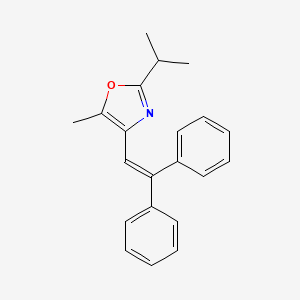
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
